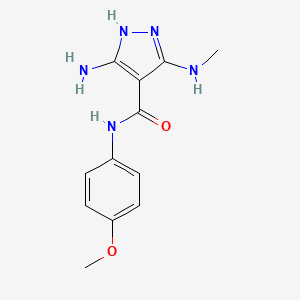![molecular formula C17H19N3O B11454257 3-[(5,6,7,8-Tetrahydronaphthalen-2-yl)carbonyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B11454257.png)
3-[(5,6,7,8-Tetrahydronaphthalen-2-yl)carbonyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBONYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[1,2-a]imidazole core fused with a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBONYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE typically involves multi-step organic reactions. One common approach is the condensation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with a suitable amine, followed by cyclization to form the pyrrolo[1,2-a]imidazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBONYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBONYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its potential as a drug candidate for various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBONYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Uniqueness
Compared to similar compounds, 3-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBONYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE stands out due to its unique combination of a pyrrolo[1,2-a]imidazole core and a tetrahydronaphthalene moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H19N3O |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |
InChI |
InChI=1S/C17H19N3O/c18-17-15(20-9-3-6-14(20)19-17)16(21)13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10H,1-6,9,18H2 |
InChI Key |
NTIOFLBMWSRPNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C3=C(N=C4N3CCC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate](/img/structure/B11454178.png)
![2,4-dimethyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B11454182.png)
![N-(4-{[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11454183.png)
![6-(1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11454185.png)

![4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11454199.png)
![2-(benzylsulfanyl)-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11454203.png)
![2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate](/img/structure/B11454207.png)
![N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B11454217.png)
![1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea](/img/structure/B11454223.png)
![N-(3-chlorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11454229.png)
![4-(3-chlorophenyl)-12,12-dimethyl-6-propyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11454234.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(3-methylbutoxy)benzamide](/img/structure/B11454252.png)
